molecular formula C17H12N2OS B3059306 4H-[1]Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl- CAS No. 97146-30-0

4H-[1]Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl-

Cat. No.: B3059306
CAS No.: 97146-30-0
M. Wt: 292.4 g/mol
InChI Key: IRJZSFGESSYMLG-UHFFFAOYSA-N
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Description

The compound “4H-1Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl-” likely belongs to the class of organic compounds known as benzopyranopyrimidines . These are aromatic heterocyclic compounds containing a benzopyran ring system fused to a pyrimidine ring.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as benzopyrano[2,3-d]pyrimidines, have been synthesized via a parallel liquid-phase synthesis . This involves the reaction of salicylic aldehyde with 2-cyanoacetamide or 2-cyanoacetic acid thioamide in 2-propanol, followed by heating and addition of piperidine .

Future Directions

Future research could focus on the synthesis, characterization, and study of the biological activity of this compound. Given the biological activity of similar compounds, it could potentially have applications in fields such as medicinal chemistry .

Properties

IUPAC Name

2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS/c21-17-13-10-12-8-4-5-9-14(12)20-16(13)18-15(19-17)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJZSFGESSYMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=C1C(=S)N=C(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366687
Record name 4H-[1]Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97146-30-0
Record name 4H-[1]Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-[1]Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl-
Reactant of Route 2
4H-[1]Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl-
Reactant of Route 3
4H-[1]Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl-
Reactant of Route 4
4H-[1]Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl-
Reactant of Route 5
4H-[1]Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl-
Reactant of Route 6
4H-[1]Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl-

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